N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC16537135
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN3 |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H |
| Standard InChI Key | XLSLZDVQUYIDIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NCC2=CC=CC=N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(Pyridin-2-ylmethyl)piperidin-4-amine hydrochloride consists of a piperidine core substituted at the 4-position with an amine group and at the 1-position with a pyridin-2-ylmethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 252578-06-6 |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the piperidine moiety introduces conformational flexibility critical for target engagement .
Synthesis and Preparation
Industrial-Scale Challenges
Scaling production requires optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Continuous flow reactors could enhance yield, but no industrial data specific to this compound is available .
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Pyridine Position: Pyridin-2-yl substitution (vs. 3- or 4-) optimizes steric and electronic interactions, as seen in CDK4/6 inhibitors .
-
Piperidine N-Methylation: Increases lipophilicity, potentially enhancing blood-brain barrier penetration .
Table 2: Comparative SAR of Analogous Compounds
| Compound | Modification | CDK4 (nM) | Antiproliferative GI₅₀ (nM) |
|---|---|---|---|
| 78 | Cyclopentyl-thiazole | 1 | 23 |
| 83 | Isopropyl-thiazole | 4 | 209 |
| Palbociclib | Pyridopyrimidine | 11 | 40 |
Data adapted from J. Med. Chem. (2017) .
Physicochemical and Pharmacokinetic Profile
Metabolic Considerations
Piperidine derivatives often undergo hepatic CYP450 metabolism. N-Methylation (as in related compounds) slows degradation, suggesting similar metabolic pathways .
Future Directions and Research Gaps
-
Synthesis Optimization: Develop scalable, high-yield routes.
-
Target Identification: Screen against kinase libraries to identify primary targets.
-
Preclinical Testing: Evaluate efficacy in murine cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume